methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrole ring, an indole moiety, and various functional groups, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.
Functional Group Modifications: Various functional groups such as fluoro, methoxy, and carboxylate can be introduced through specific reactions like halogenation, methylation, and esterification.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-fluorophenyl)-4-(5-fluoro-2-oxoindolin-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)-4-(5-fluoro-2-oxoindolin-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a complex and versatile compound with potential applications in various scientific fields
Biological Activity
Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H18F2N2O4
- Molecular Weight : 393.37 g/mol
The presence of fluorine and methoxy groups in the phenyl ring, along with the indole moiety, suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 (colon cancer) | 1.9 |
Compound B | MCF7 (breast cancer) | 2.3 |
Reference Drug (Doxorubicin) | HCT116 | 3.23 |
These findings suggest that the compound may also possess cytotoxic effects against tumor cells, warranting further exploration of its antitumor potential .
The proposed mechanism of action for similar compounds includes:
- Inhibition of Key Enzymes : Compounds with indole and pyrrole structures often inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The presence of specific functional groups can trigger apoptotic pathways in cancer cells.
- Targeting Specific Pathways : Research indicates that these compounds may interact with the MAPK signaling pathway, which is crucial in cancer progression .
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole-linked compounds exhibited strong cytotoxicity against glioblastoma cells, with IC50 values significantly lower than traditional chemotherapeutics .
- Fluorinated Compounds : Research has shown that fluorinated derivatives enhance biological activity due to increased lipophilicity and better receptor binding .
- Structure-Activity Relationship (SAR) : SAR analyses reveal that modifications on the phenyl ring and indole structure significantly affect the biological activity, emphasizing the importance of specific substituents for enhancing efficacy .
Properties
Molecular Formula |
C22H18F2N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H18F2N2O4/c1-10-17(22(28)30-3)19(18-14-8-11(23)5-7-15(14)26-21(18)27)20(25-10)13-6-4-12(24)9-16(13)29-2/h4-9,18,25H,1-3H3,(H,26,27) |
InChI Key |
NSNYFZMHEVEUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=C(C=C(C=C2)F)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
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